molecular formula C9H7FO B1333760 3-(4-Fluorophenyl)prop-2-yn-1-ol CAS No. 80151-28-6

3-(4-Fluorophenyl)prop-2-yn-1-ol

Cat. No. B1333760
Key on ui cas rn: 80151-28-6
M. Wt: 150.15 g/mol
InChI Key: ZROXSIPANMVWHB-UHFFFAOYSA-N
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Patent
US08883826B2

Procedure details

A solution of 3-(4-fluorophenyl)prop-2-yn-1-ol (1 g, 6.80 mmol) in DCM (13.6 mL) under N2 was cooled in a ice bath at 0° C. 2.70 g (8.2 mmol, loading 3 mmol/g) of triphenylphosphine polymer supported was then added followed by 2.70 g (8.2 mmol) of carbon tetrabromide. The reaction mixture was stirred 15 min at 0° C. and warmed to room temperature for 90 min. After filtration through celite, the solvent was evaporated under reduce pressure. The crude product was purified by flash chromatography (prepacked 25 g silicagel column, DCM 100% as eluent) to afford 1.44 g of 1-(3-bromoprop-1-ynyl)-4-fluorobenzene as a yellow oil (Yield: 99%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
13.6 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][CH2:10]O)=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:32]>C(Cl)Cl>[Br:32][CH2:10][C:9]#[C:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C#CCO
Name
Quantity
13.6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
2.7 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 15 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature for 90 min
Duration
90 min
FILTRATION
Type
FILTRATION
Details
After filtration through celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (prepacked 25 g silicagel column, DCM 100% as eluent)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrCC#CC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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